molecular formula C17H25N3O5S B2671748 2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2320458-67-9

2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide

Cat. No. B2671748
CAS RN: 2320458-67-9
M. Wt: 383.46
InChI Key: QWKQQARQVAEIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for similar compounds might include further functionalization of the rings, cleavage of the rings, or reactions at the sulfonyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents.

Scientific Research Applications

Chemical Synthesis and Rearrangement Processes

A versatile Beckmann rearrangement process involving oxime mesitylenesulfonates, including those with tetrahydrofuran and diazepan rings, has been developed for efficient conversion into corresponding lactams and amides. This method highlights the chemical utility of sulfonyl and phenoxyacetamide derivatives in synthesizing complex heterocyclic structures, demonstrating the compound's relevance in organic synthesis and chemical transformations (Ramalingan & Park, 2008).

Synthesis of Heterocyclic Compounds

The compound under discussion plays a pivotal role in the synthesis of novel heterocyclic structures bearing a sulfonamide moiety. These structures are synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to diverse biological activities, including antimicrobial properties. The development of these compounds underscores the significant potential of sulfonyl derivatives in medicinal chemistry and drug development (Darwish et al., 2014).

Advancements in Organic Synthesis Techniques

Research involving the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates highlights innovative methods in organic synthesis. This process, involving sulfonyl groups' sequential migration, exemplifies cutting-edge strategies in constructing complex organic molecules, showcasing the compound's relevance in facilitating novel synthetic routes (Heo et al., 2020).

Enabling Multicomponent Reaction Processes

The compound is integral in multicomponent reaction processes, specifically in the synthesis of diazepane or diazocane systems. This involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones. Such methodologies underscore the compound's utility in facilitating complex and efficient synthetic pathways in organic chemistry (Banfi et al., 2007).

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism would involve interaction with biological targets. If it’s used in a chemical reaction, the mechanism would involve the steps of the reaction.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c18-17(21)13-25-15-2-4-16(5-3-15)26(22,23)20-8-1-7-19(9-10-20)14-6-11-24-12-14/h2-5,14H,1,6-13H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKQQARQVAEIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide

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